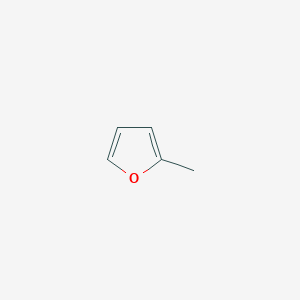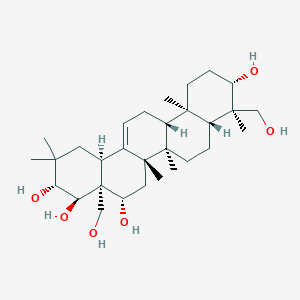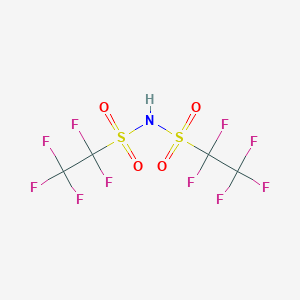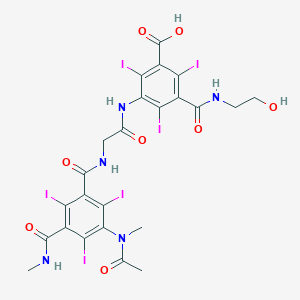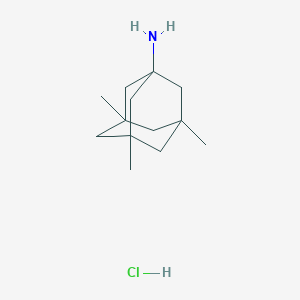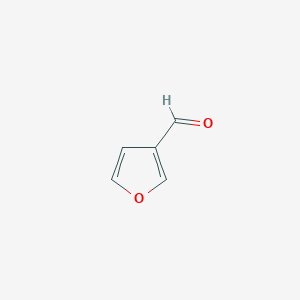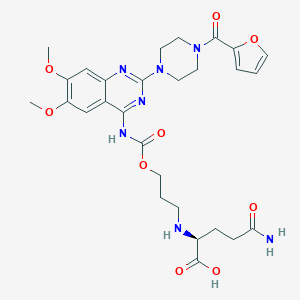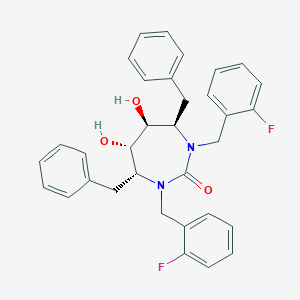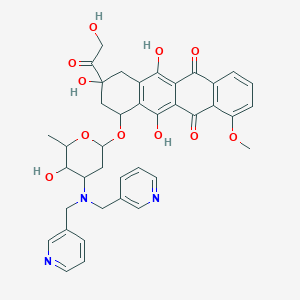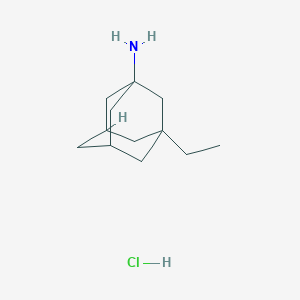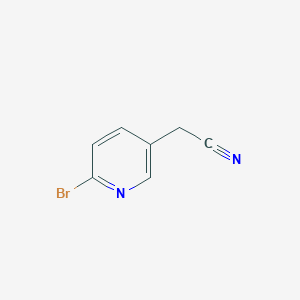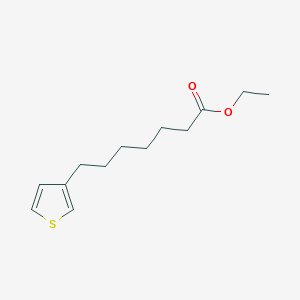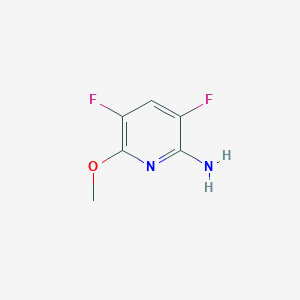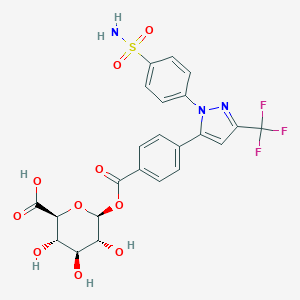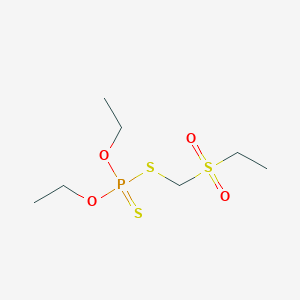
Phorate sulfone
Descripción general
Descripción
Phorate sulfone is an oxidative analogue of phorate, a widely used organophosphorus insecticide. It is formed through the oxidation of phorate in various environmental conditions, including soil and water. Phorate sulfone, along with phorate sulfoxide, is a persistent degradation product that can remain in the environment for extended periods . The presence and transformation of phorate sulfone have implications for environmental safety and toxicity, as it can be reduced back to phorate under certain conditions, which is highly toxic to insects and potentially harmful to other forms of life .
Synthesis Analysis
Phorate sulfone is not typically synthesized intentionally but is a byproduct of phorate's environmental degradation. Phorate is oxidized to its sulfoxide and subsequently to the sulfone form. This transformation can occur through microbial activity in soil or through chemical processes such as ozonation in water . The synthesis of related phosphorothiolate sulfoxides and sulfones has been observed upon treatment with m-chloroperoxybenzoic acid, although this is more of a model for understanding the bioactivation of phosphorothiolate pesticides rather than a direct synthesis of phorate sulfone .
Molecular Structure Analysis
The molecular structure of phorate sulfone involves the addition of two oxygen atoms to the sulfur atom in phorate, creating a sulfone group. This structural change significantly affects the compound's reactivity and interactions with the environment. The molecular structure and its transformations can be studied using various spectroscopic methods, including NMR, which provides insights into the chemical shifts and coupling constants associated with the sulfoxide and sulfone groups .
Chemical Reactions Analysis
Phorate sulfone is involved in several chemical reactions, particularly in environmental contexts. It can be reduced back to phorate under anoxic conditions, especially in the presence of reduced sulfur species. This reduction is often mediated by microbial activity in soil and aquatic sediments . Additionally, phorate sulfone can undergo further chemical transformations, such as hydrolysis and reactions with nucleophiles, which can lead to the formation of various degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of phorate sulfone, such as its persistence and bioactivity in soil, have been studied extensively. It is known to be tightly absorbed by soil constituents, which reduces its fumigant toxicity but allows for its persistence over time . Phorate sulfone's behavior in soil and water, including its degradation rates and the influence of pH and microbial populations, has been characterized, providing a better understanding of its environmental fate . Analytical methods such as gas chromatography, high-performance liquid chromatography, and mass spectrometry have been employed to detect and quantify phorate sulfone in various matrices, confirming its presence and aiding in the assessment of its environmental impact .
Aplicaciones Científicas De Investigación
Soil Biochemistry
Phorate sulfone is used in soil biochemistry research . It’s a major metabolite of phorate, an organophosphorus pesticide .
Application
In a study, samples of sandy loam and muck soil were treated with phorate, phorate sulfoxide, or phorate sulfone and incubated in the dark at 28°C . The samples were examined for microbial populations, pH, and insecticide concentrations .
Method
The soils were sterilized by autoclaving, and samples were treated at 10 ppm with phorate, phorate sulfoxide, or phorate sulfone . These were incubated in the dark at 28°C, and samples were removed after 1, 2, 4, 8, 12, and 16 weeks and examined for microbial populations, pH, and insecticide concentrations .
Results
The three applied insecticides disappeared much more rapidly from the natural soils than from the sterilized soils . Phorate sulfoxide and phorate sulfone were observed as intermediate transformation products . The results show that biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .
Insecticidal Activity
Phorate sulfone is used in research related to insecticidal activity .
Application
Laboratory tests indicated that phorate, phorate sulfoxide, and phorate sulfone were toxic contact insecticides with broad-spectrum activity . In general, phorate sulfoxide was most toxic to insects, followed by phorate sulfone and phorate .
Method
The insecticidal activity of phorate, phorate sulfoxide, and phorate sulfone in soil was influenced by soil type, moisture, and temperature . Fumigant toxicity tests indicated that the three compounds volatilized from soil .
Results
Chemical analysis showed phorate sulfone was most persistent in sand and muck, followed by phorate sulfoxide and phorate . Oxidation was observed to be a major degradation reaction for phorate and phorate sulfoxide in both soils .
Pesticide Residue Analysis
Phorate sulfone is used in pesticide residue analysis .
Application
Phorate sulfone may be used as a reference standard for the determination of phorate sulfone in Asparagus tissue and soil samples by gas-liquid chromatography .
Method
In this application, samples of Asparagus tissue and soil are collected and analyzed using gas-liquid chromatography . Phorate sulfone is used as a reference standard to compare and identify the presence of phorate sulfone in the samples .
Results
The results of this application would provide information about the presence and concentration of phorate sulfone in Asparagus tissue and soil samples .
Insecticide Movement and Metabolism
Phorate sulfone is used in research related to the movement and metabolism of insecticides .
Application
In a study, phorate residues moved in both vertical and horizontal directions after a granular band application of the insecticide at 5 and 10 lb/acre .
Method
This was determined by analyses of horizontal and vertical soil cores collected 4½ months after soil treatment 2 to 4 in. away from the original band . Extracts of these soils were all toxic to Drosophila melanogaster Meigen, indicating that insects could still be controlled 2 to 4 in. away from the place of the original phorate deposit .
Results
Chemical analysis showed phorate sulfone was most persistent in sand and muck, followed by phorate sulfoxide and phorate . Oxidation was observed to be a major degradation reaction for phorate and phorate sulfoxide in both soils .
Biochemical Transformations in Soil
Phorate sulfone is used in research related to biochemical transformations in soil .
Application
In a study, a sandy loam and a muck soil were sterilized by autoclaving, and samples were treated at 10 ppm with phorate, phorate sulfoxide, or phorate sulfone . The samples were examined for microbial populations, pH, and insecticide concentrations .
Method
The soils were sterilized by autoclaving, and samples were treated at 10 ppm with phorate, phorate sulfoxide, or phorate sulfone . These were incubated in the dark at 28°C, and samples were removed after 1, 2, 4, 8, 12, and 16 weeks and examined for microbial populations, pH, and insecticide concentrations .
Results
The three applied insecticides disappeared much more rapidly from the natural soils than from the sterilized soils . Phorate sulfoxide and phorate sulfone were observed as intermediate transformation products . The results show that biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .
Movement and Metabolism of Phorate
Phorate sulfone is used in research related to the movement and metabolism of phorate .
Application
In a study, phorate residues moved in both vertical and horizontal directions after a granular band application of the insecticide at 5 and 10 lb/acre .
Method
This was determined by analyses of horizontal and vertical soil cores collected 4½ months after soil treatment 2 to 4 in. away from the original band . Extracts of these soils were all toxic to Drosophila melanogaster Meigen, indicating that insects could still be controlled 2 to 4 in. away from the place of the original phorate deposit .
Results
Contrary to findings with emulsifiable concentrates, phorate persisted for a relatively long period . Eight to 60% of total residues recovered from soil samples collected through the band were still in the form of phorate . Metabolism of phorate was most pronounced in the 5 lb/acre-treated soil and was relatively slower in the 10 lb/acre-treated soil . Phorate sulfone was the major component in all soil cores collected from the 5 lb/acre-treated soil, but only in soil cores collected below the original band treated at 10 lb of actual phorate/acre .
Safety And Hazards
Propiedades
IUPAC Name |
diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSNUIHHFTTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042282 | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorate sulfone | |
CAS RN |
2588-04-7 | |
| Record name | Phorate sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORATE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



